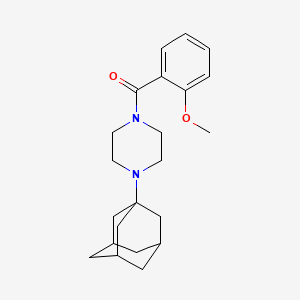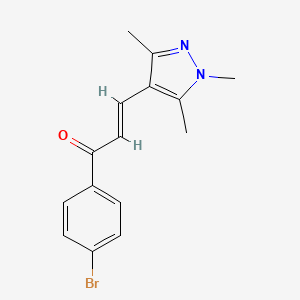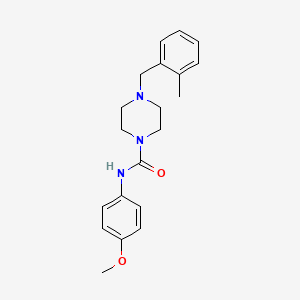
N-(4-methoxyphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide, commonly known as MPMP, is a synthetic compound that belongs to the piperazine class of drugs. MPMP has been extensively studied for its potential therapeutic applications in various scientific research studies.
Wirkmechanismus
The exact mechanism of action of MPMP is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and a dopamine D2 receptor antagonist. The 5-HT1A receptor is involved in the regulation of mood, anxiety, and stress, while the dopamine D2 receptor is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
MPMP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in certain regions of the brain, leading to its anxiolytic and antidepressant effects. Additionally, MPMP has been shown to decrease the levels of cortisol, a stress hormone, in animal models, suggesting that it may have anti-stress effects.
Vorteile Und Einschränkungen Für Laborexperimente
MPMP has several advantages for lab experiments. It has a high affinity for the 5-HT1A receptor and a low affinity for the dopamine D2 receptor, making it a selective ligand for the 5-HT1A receptor. Additionally, MPMP has a long half-life, allowing for sustained effects in animal models. However, MPMP has some limitations for lab experiments. It has poor solubility in water, making it difficult to administer in aqueous solutions. Additionally, MPMP has been shown to have some toxicity at high doses, limiting its use in animal models.
Zukünftige Richtungen
There are several future directions for the scientific research of MPMP. Some of the significant areas of research include the optimization of the synthesis method to improve the yield and purity of MPMP, the development of more selective ligands for the 5-HT1A receptor, and the investigation of the long-term effects of MPMP on the brain and behavior. Additionally, the potential therapeutic applications of MPMP in other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder, warrant further investigation.
Conclusion
In conclusion, MPMP is a synthetic compound that has been extensively studied for its potential therapeutic applications in various scientific research studies. The synthesis method of MPMP involves a multistep process that yields the final product, MPMP. MPMP has been shown to have anxiolytic, antidepressant, and antipsychotic effects, making it a promising candidate for the treatment of anxiety disorders, depression, and schizophrenia. However, MPMP has some limitations for lab experiments, and further research is needed to optimize its use in scientific research.
Synthesemethoden
MPMP is synthesized through a multistep process that involves the reaction of 4-methoxyphenylpiperazine with 2-methylbenzyl chloride in the presence of a base. The resulting intermediate is then treated with carboxylic acid and a coupling agent to form the final product, MPMP. The purity and yield of MPMP can be improved through various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
MPMP has been studied for its potential therapeutic applications in various scientific research studies. Some of the significant research areas include the treatment of anxiety disorders, depression, and schizophrenia. MPMP has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression in humans. Additionally, MPMP has been shown to have antipsychotic effects, making it a potential therapeutic agent for the treatment of schizophrenia.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16-5-3-4-6-17(16)15-22-11-13-23(14-12-22)20(24)21-18-7-9-19(25-2)10-8-18/h3-10H,11-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHRBFPEPLSWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

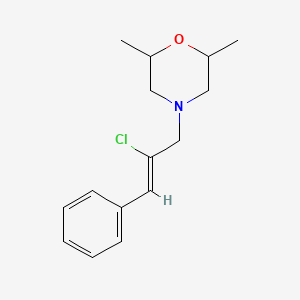
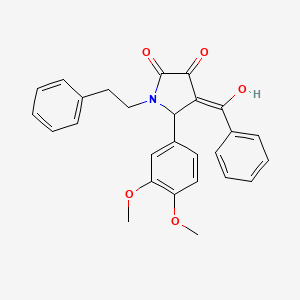
![allyl 7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327362.png)
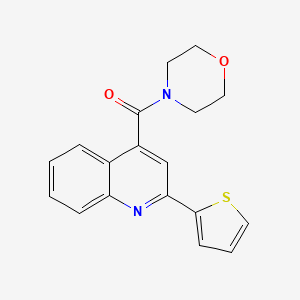
![1-({1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B5327366.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethoxybenzamide](/img/structure/B5327374.png)
![4-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}phenol](/img/structure/B5327380.png)
![N-(3-fluorophenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5327395.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5327403.png)
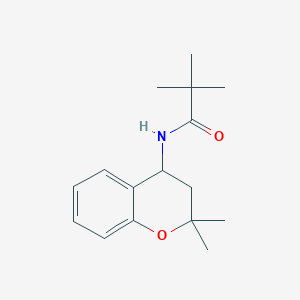
![3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5327420.png)
![6-{[(1,1-diethyl-2-propyn-1-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5327431.png)
